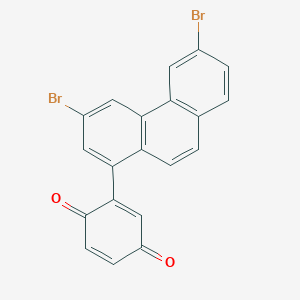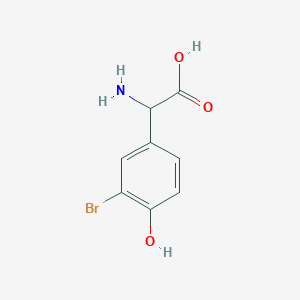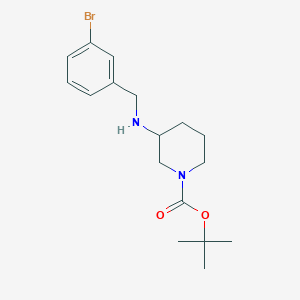
1-Boc-3-(3-bromo-benzylamino)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(3-bromo-benzylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzylamino substituent, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(3-bromo-benzylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.
Bromination: The benzylamine is brominated to introduce the bromine atom at the desired position on the benzene ring.
Coupling Reaction: The bromobenzylamine is then coupled with the Boc-protected piperidine under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-3-(3-bromo-benzylamino)-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while deprotection reactions yield the free amine form of the compound.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(3-bromo-benzylamino)-piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(3-bromo-benzylamino)-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-3-(3-bromobenzyl)-3-carboxypiperidine: This compound has a carboxyl group instead of an amino group, leading to different chemical properties and applications.
1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its reactivity and biological activity.
Uniqueness
1-Boc-3-(3-bromo-benzylamino)-piperidine is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its bromobenzylamino substituent provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
887584-36-3 |
|---|---|
Molekularformel |
C17H25BrN2O2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-bromophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3 |
InChI-Schlüssel |
UDNCJGVTDHTJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


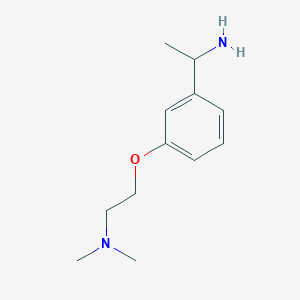
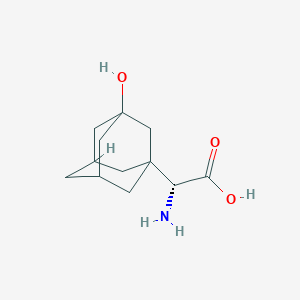
![n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B15146549.png)
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
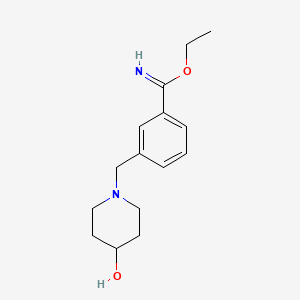

![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
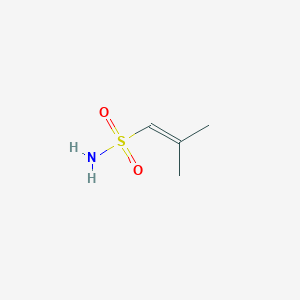
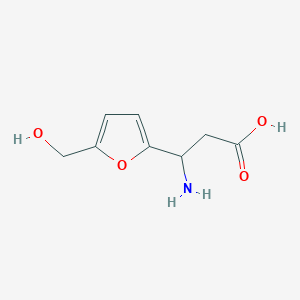
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)
![Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)

